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Compound of Interest

Compound Name: 1-Octyne

Cat. No.: B7767660 Get Quote

This guide offers a detailed spectroscopic comparison of 1-octyne with its functionalized

derivatives, including 1-bromo-1-octyne, 1-iodo-1-octyne, and the isomeric 2-octyn-1-ol. By

presenting key experimental data from Infrared (IR) Spectroscopy, Nuclear Magnetic

Resonance (NMR), and Mass Spectrometry (MS), this document aims to provide researchers,

scientists, and drug development professionals with a clear understanding of how structural

modifications influence spectroscopic outcomes.

Structural Overview
The compounds under investigation share an eight-carbon chain but differ in the functional

group at the alkyne moiety. These structural variations lead to distinct electronic environments

and vibrational modes, which are reflected in their respective spectra. The comparison is

designed to highlight the characteristic spectroscopic signatures of a terminal alkyne and

illustrate the predictable shifts that occur upon substitution.
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Structural Relationships
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Caption: Logical relationship between 1-Octyne and its derivatives.

Data Presentation: A Comparative Analysis
The following tables summarize the key quantitative data from IR, ¹H NMR, ¹³C NMR, and

Mass Spectrometry for 1-octyne and its selected derivatives.

Table 1: Infrared (IR) Spectroscopy Data
IR spectroscopy reveals the presence of specific functional groups through their characteristic

vibrational frequencies. The most prominent features for 1-octyne are the sharp ≡C-H stretch

and the C≡C triple bond stretch.[1] Substitution at the terminal alkyne position or isomerization

removes or shifts these key signals.
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Functional
Group

1-Octyne
(cm⁻¹)

1-Bromo-1-
octyne (cm⁻¹)

1-Iodo-1-
octyne (cm⁻¹)

2-Octyn-1-ol
(cm⁻¹)

O-H stretch Not Present Not Present Not Present
~3200-3600

(broad)

≡C-H stretch ~3313 (sharp)[1] Not Present Not Present Not Present

C-H (alkane)

stretch
~2850-2960 ~2850-2960 ~2850-2960 ~2850-2960

C≡C stretch ~2119[1] ~2200-2230 ~2180-2210
~2200-2260

(weak/absent)

Table 2: ¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy Data (CDCl₃)
¹H NMR provides detailed information about the chemical environment of protons. The terminal

alkyne proton in 1-octyne has a characteristic chemical shift. In its derivatives, the absence of

this signal and the appearance of new signals (e.g., for the -CH₂OH group in 2-octyn-1-ol) are

key differentiators.

Proton
Environment

1-Octyne (δ,
ppm)

1-Bromo-1-
octyne (δ,
ppm)

1-Iodo-1-
octyne (δ,
ppm)

2-Octyn-1-ol
(δ, ppm)

≡C-H ~1.9 (t) Not Present Not Present Not Present

-CH₂-C≡ ~2.2 (dt) ~2.2 (t) ~2.2 (t) Not Present

≡C-C-CH₂- ~1.5 ~1.5 ~1.5 ~2.1 (m)

-CH₂OH Not Present Not Present Not Present ~4.2 (t)

-CH₃ ~0.9 (t) ~0.9 (t) ~0.9 (t) ~0.9 (t)

Other -CH₂- ~1.3-1.4 ~1.3-1.4 ~1.3-1.4 ~1.3-1.5
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Table 3: ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy Data (CDCl₃)
¹³C NMR spectroscopy is highly effective for determining the carbon framework of a molecule.

The sp-hybridized carbons of the alkyne group have distinctive chemical shifts. These shifts are

significantly influenced by adjacent substituents, such as electronegative halogens or oxygen-

containing groups.

Carbon
Environment

1-Octyne (δ,
ppm)

1-Bromo-1-
octyne (δ,
ppm)

1-Iodo-1-
octyne (δ,
ppm)

2-Octyn-1-ol
(δ, ppm)

≡C-H / ≡C-X ~68.0 ~39.0 ~5.0 ~79.0

-C≡ ~84.0 ~80.0 ~93.0 ~82.0

-CH₂-C≡ ~18.5 ~19.5 ~20.0 Not Present

-CH₂OH Not Present Not Present Not Present ~51.0

Alkyl Chain

Carbons

~14.0, 22.5,

28.5, 31.3

~14.0, 22.4,

28.0, 31.0

~14.0, 22.3,

28.2, 31.1

~14.0, 22.4,

28.5, 31.0

Table 4: Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The molecular ion peak (M⁺) is crucial for determining the molecular formula.

Halogenated derivatives show characteristic isotopic patterns for bromine (¹⁹Br/⁸¹Br ≈ 1:1) and

a large mass defect for iodine.
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Compound Molecular Formula
Molecular Weight (
g/mol )

Key m/z values
(relative intensity)

1-Octyne C₈H₁₄ 110.20[2][3][4]
110 (M⁺), 95, 81, 67,

54

1-Bromo-1-octyne C₈H₁₃Br 189.10[5]
188/190 (M⁺/M⁺+2),

109, 67, 41

1-Iodo-1-octyne C₈H₁₃I 236.09[6] 236 (M⁺), 109, 67, 41

2-Octyn-1-ol C₈H₁₄O 126.20[7][8]
126 (M⁺), 108, 97, 79,

67, 55

Experimental Protocols & Workflow
Reproducible data acquisition is fundamental to spectroscopic analysis. Below are generalized

experimental protocols for the techniques cited in this guide.

General Spectroscopic Workflow
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FTIR Spectroscopy

NMR Spectroscopy
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Caption: A generalized workflow for spectroscopic analysis.
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Infrared (IR) Spectroscopy:

A thin film of the neat liquid sample is prepared by placing one drop between two

potassium bromide (KBr) or sodium chloride (NaCl) plates.

The plates are mounted in a sample holder and placed in the beam path of an FTIR

spectrometer.

A background spectrum of the clean plates is recorded first.

The sample spectrum is then recorded, typically over a range of 4000-400 cm⁻¹, and the

background is automatically subtracted.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent

(e.g., CDCl₃) in a 5 mm NMR tube.[9]

A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00

ppm).[9]

¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300-500

MHz).

For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum, yielding

single lines for each unique carbon atom.[9]

Mass Spectrometry (MS):

A dilute solution of the sample in a volatile organic solvent (e.g., methanol or

dichloromethane) is prepared.[9]

The sample is introduced into the mass spectrometer, often via direct injection, or through

a gas chromatograph (GC-MS) for separation of mixtures.[9]

Electron Ionization (EI) is a common method used to generate ions and produce

characteristic fragmentation patterns.
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Conclusion
The spectroscopic comparison of 1-octyne and its derivatives demonstrates that IR, NMR, and

Mass Spectrometry are powerful, complementary techniques for structure elucidation. The

presence or absence of the terminal alkyne ≡C-H proton provides a definitive signal in both IR

and ¹H NMR spectra. Furthermore, the chemical shifts of the sp-hybridized carbons in ¹³C NMR

are highly sensitive to substitution, offering clear differentiation between the parent alkyne and

its halogenated or oxygenated derivatives. This guide serves as a practical resource for

interpreting the spectra of simple alkynes and understanding their structure-spectra

relationships.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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